2,2-Dimethylhex-5-en-1-amine hydrochloride
Overview
Description
2,2-Dimethylhex-5-en-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N.ClH. It is a derivative of hex-5-en-1-amine, where two methyl groups are attached to the second carbon atom of the hexene chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhex-5-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with hex-5-en-1-amine as the starting material.
Methylation: The hex-5-en-1-amine undergoes methylation to introduce two methyl groups at the second carbon atom. This can be achieved using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhex-5-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Amines, alkanes.
Substitution Products: Amides, alkylated amines.
Scientific Research Applications
2,2-Dimethylhex-5-en-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
2,2-Dimethylhex-5-en-1-amine hydrochloride is similar to other amine hydrochlorides, such as 5,5-Dimethylhex-3-yn-1-amine hydrochloride and other alkyl-substituted amines. its unique structure, with the presence of two methyl groups on the second carbon atom, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
5,5-Dimethylhex-3-yn-1-amine hydrochloride
Other alkyl-substituted amines
This comprehensive overview provides a detailed understanding of 2,2-Dimethylhex-5-en-1-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2-dimethylhex-5-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-4-5-6-8(2,3)7-9;/h4H,1,5-7,9H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMGHYHXVSLYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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